molecular formula C3H3ClN2S2 B160315 3-Chloro-5-methylthio-1,2,4-thiadiazole CAS No. 10191-90-9

3-Chloro-5-methylthio-1,2,4-thiadiazole

Cat. No.: B160315
CAS No.: 10191-90-9
M. Wt: 166.7 g/mol
InChI Key: SKCVFIBEIGHQTK-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthio-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S2 and a molecular weight of 166.65 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylthio-1,2,4-thiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-1,2,4-thiadiazole with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:

3,5-dichloro-1,2,4-thiadiazole+sodium methylthiolateThis compound+sodium chloride\text{3,5-dichloro-1,2,4-thiadiazole} + \text{sodium methylthiolate} \rightarrow \text{this compound} + \text{sodium chloride} 3,5-dichloro-1,2,4-thiadiazole+sodium methylthiolate→this compound+sodium chloride

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-methylthio-1,2,4-thiadiazole, 3-thiol-5-methylthio-1,2,4-thiadiazole, and 3-alkoxy-5-methylthio-1,2,4-thiadiazole.

    Oxidation Reactions: Products include 3-chloro-5-methylsulfinyl-1,2,4-thiadiazole and 3-chloro-5-methylsulfonyl-1,2,4-thiadiazole.

    Reduction Reactions: Products include dihydro-3-chloro-5-methylthio-1,2,4-thiadiazole.

Scientific Research Applications

3-Chloro-5-methylthio-1,2,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylthio-1,2,4-thiadiazole
  • 3-Amino-5-methylthio-1,2,4-thiadiazole
  • 3-Methylthio-1,2,4-thiadiazole
  • 5-Chloro-3-(methylthio)-1,2,4-thiadiazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for diverse chemical modifications and functionalizations, making it a versatile compound in various research fields .

Properties

IUPAC Name

3-chloro-5-methylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVFIBEIGHQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375680
Record name 3-Chloro-5-methylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-90-9
Record name 3-Chloro-5-methylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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